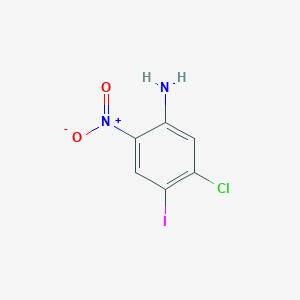

5-Chloro-4-iodo-2-nitroaniline

Descripción

Significance of Halogenated Aromatic Amines and Nitro Compounds in Synthetic Research

Halogenated aromatic amines and nitro compounds are of paramount importance in the field of synthetic organic chemistry. The presence of halogen atoms (fluorine, chlorine, bromine, and iodine) on an aromatic ring provides a reactive handle for a variety of chemical transformations. derpharmachemica.comrsc.org These compounds are crucial intermediates in the synthesis of a vast array of commercially valuable products, including pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and materials with specific properties such as flame retardants. derpharmachemica.comrsc.org

The utility of halogenated aromatic amines stems from their ability to participate in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. derpharmachemica.com These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. Furthermore, the amino group can be readily modified or can direct the position of subsequent chemical reactions on the aromatic ring.

Nitro compounds are equally significant. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for certain types of reactions. scispace.com Critically, the nitro group can be easily reduced to form an amino group, providing a strategic pathway to introduce this key functional group into a molecule. frontiersin.orgfrontiersin.org This transformation is a cornerstone of many synthetic routes. The diverse reactivity of the nitro group allows for its use in carbon-carbon and carbon-heteroatom bond-forming reactions, as well as various functional group transformations. frontiersin.orgfrontiersin.org

The combination of halogens and nitro groups on an aniline framework, as seen in 5-Chloro-4-iodo-2-nitroaniline, therefore offers chemists a powerful and multi-functional scaffold for the synthesis of complex target molecules.

Contextual Positioning of this compound within Chemical Scholarship

This compound, with its distinct substitution pattern, holds a specific and valuable position within the vast library of chemical compounds. It is a solid, light yellow crystalline powder. The presence of both a chlorine and an iodine atom, in addition to the nitro and amino groups, provides multiple points for selective chemical modification. The different reactivities of the C-Cl and C-I bonds allow for stepwise and regioselective reactions, a highly desirable feature in multi-step synthesis.

This compound is primarily utilized as an intermediate in organic synthesis. Its applications include the preparation of more complex molecules that may have applications as organic dyes or pharmaceutical intermediates. For instance, related structures are used in the synthesis of anthelmintic drugs and as cleavable linkers in DNA sequencing processes, highlighting the potential utility of such highly functionalized nitroanilines. guidechem.com

The presence of the various substituents on the aniline ring makes this compound a subject of interest for researchers exploring the synthesis of novel heterocyclic compounds and studying the influence of different functional groups on reaction outcomes. While it may not be an end-product itself, its role as a key building block solidifies its importance in the ongoing development of new chemical entities.

Chemical and Physical Properties of this compound

A comprehensive understanding of a chemical compound necessitates a detailed look at its fundamental properties. These characteristics not only define the substance but also dictate its behavior in chemical reactions and its handling requirements.

| Property | Value |

| Molecular Formula | C₆H₄ClIN₂O₂ |

| Molar Mass | 298.47 g/mol biosynth.com |

| Appearance | Light yellow crystal or powder solid |

| Melting Point | 163-165 °C |

| Boiling Point (Predicted) | 389.7 ± 42.0 °C |

| Density (Predicted) | 2.169 g/cm³ |

| pKa (Predicted) | -2.43 ± 0.25 |

| Solubility | Soluble in some organic solvents like dimethyl sulfoxide and ether solvents. |

| CAS Number | 335349-57-0 biosynth.com |

Synthesis and Reactivity

The preparation of this compound can be achieved through multi-step synthetic pathways that involve the sequential introduction of the chloro, iodo, and nitro groups onto an aniline-based starting material. A common strategy involves the iodination, chlorination, and nitration of a suitable precursor. One plausible route starts with 2-nitro-5-chloroaniline, which is then iodinated using N-iodosuccinimide to yield the target compound. guidechem.com

The reactivity of this compound is governed by the interplay of its four functional groups. The iodine atom, being the most labile of the halogens in many cross-coupling reactions, can be selectively targeted for transformations like Suzuki or Sonogashira couplings. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization followed by a Sandmeyer reaction to introduce a variety of other groups. tutorchase.com The existing amino group can be acylated or used to direct further electrophilic aromatic substitution, although the ring is deactivated by the nitro and halogen substituents. This rich reactivity profile makes it a versatile intermediate for constructing a diverse range of more complex molecules.

Applications in Organic Synthesis

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex chemical structures. It is frequently used as a key intermediate in the creation of organic dyes and as a precursor for pharmaceutical compounds. The strategic placement of its functional groups allows for the controlled and sequential formation of new bonds, which is a critical aspect of modern synthetic chemistry.

For example, related di-halogenated nitroanilines are instrumental in the synthesis of inhibitors for various biological targets. The ability to selectively react one halogen over the other allows for the stepwise construction of complex molecules. While specific, large-scale applications of this compound itself are not widely documented in publicly available literature, its structural motifs are found in molecules being investigated for therapeutic purposes. For instance, the broader class of substituted nitroanilines has been explored for developing inhibitors of HIV-1 replication and for targeting oncogenic microRNAs in cancer research. chemicalbook.com

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants of these signals would be influenced by the surrounding chloro, iodo, nitro, and amino groups.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts indicating the electronic environment created by the different substituents.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and vibrations corresponding to the C-Cl and C-I bonds, as well as the aromatic ring.

Concluding Remarks

This compound serves as a prime example of a highly functionalized intermediate that is crucial for the advancement of organic synthesis. Its unique combination of chloro, iodo, nitro, and amino groups on a benzene ring provides a versatile platform for the construction of complex molecules with potential applications in materials science and medicinal chemistry. The study of such compounds underscores the importance of halogenated and nitrated aromatic amines as foundational building blocks in the ongoing quest for novel and useful chemical entities.

Propiedades

IUPAC Name |

5-chloro-4-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHURWOGZQWLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624688 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335349-57-0 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Synthetic Building Block for Complex Molecules

The strategic arrangement of reactive sites on the 5-chloro-4-iodo-2-nitroaniline ring makes it an exceptionally useful building block. Chemists can selectively target the different functional groups—the amino group, the nitro group, and the two distinct halogen atoms—to construct complex molecular frameworks through sequential reactions.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound has proven to be a valuable precursor for synthesizing various heterocyclic structures.

Research has demonstrated a facile and efficient synthesis route for generating novel benzimidazoles starting from this compound. thieme-connect.com The process involves the reductive cyclization of the nitro-amino moiety with an appropriate reaction partner, leading to the formation of the benzimidazole core. This method provides a direct pathway to a class of compounds known for their wide range of pharmacological activities. thieme-connect.comresearchgate.net

Furthermore, this compound has been utilized in the synthesis of other complex heterocyclic systems. For instance, it is a documented starting material in the preparation of dihydro-benzo[b] biosynth.comsigmaaldrich.comdiazepin-2-one derivatives, which are another class of heterocycles with relevance in pharmaceutical research. google.com

| Heterocyclic System | Starting Material | Reference |

| Benzimidazoles | This compound | thieme-connect.com |

| Dihydro-benzo[b] biosynth.comsigmaaldrich.comdiazepin-2-ones | This compound | google.com |

The true synthetic utility of this compound lies in its potential as a scaffold for creating multi-substituted aromatic compounds. The presence of both an iodine and a chlorine atom allows for selective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-chlorine bond in transition-metal-catalyzed reactions such as the Suzuki-Miyaura coupling. This reactivity difference enables chemists to introduce a substituent at the 4-position (iodine) while leaving the 5-position (chlorine) intact for a subsequent transformation.

This stepwise functionalization is a powerful strategy for the controlled synthesis of highly decorated aromatic rings, which are key components in many functional materials and pharmaceutical agents. rsc.org Additionally, the amino and nitro groups can be chemically modified. The nitro group can be reduced to a second amino group, and the original amino group can undergo diazotization and replacement (a Sandmeyer-type reaction), further expanding the synthetic possibilities. nih.gov

Construction of Heterocyclic Ring Systems

Development of Pharmaceutical Intermediates and Lead Compounds

The compound is frequently listed by chemical suppliers as a pharmaceutical intermediate available for research and testing purposes. lookchem.combiosynth.comavantorsciences.com Its utility extends beyond being a simple building block to being a direct precursor for molecules with demonstrated biological relevance.

This compound is a key starting material in the discovery of new therapeutic agents. It is particularly noted for its use in synthesizing compounds that target specific biological pathways. For example, it has been used as a precursor in the development of molecules that interact with metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders. biosynth.com

Its role in generating libraries of benzimidazole derivatives is also significant. thieme-connect.com Benzimidazoles are considered "privileged structures" in medicinal chemistry because their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com By using this compound as the starting point, researchers can create novel substituted benzimidazoles for screening in various drug discovery programs. thieme-connect.com

Derivatives synthesized from this compound have been shown to modulate biological pathways, demonstrating the compound's value in developing lead structures for new drugs.

Research has identified derivatives of this compound that act as agonists for metabotropic glutamate receptors, potentially potentiating excitatory postsynaptic potentials at low nanomolar concentrations. biosynth.com This finding highlights a direct link between the compound's structural scaffold and a specific biological function.

In another example, benzimidazole derivatives synthesized from this precursor have been evaluated for their antimicrobial properties. Specifically, the compound 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole, which originates from the iodo-aniline scaffold, showed potent in vitro antibacterial and antifungal activity, in some cases exceeding that of commercial drugs like nystatin. researchgate.net The mechanism of action for related nitroaromatic compounds can involve the bioreduction of the nitro group into reactive intermediates that interact with cellular components, leading to biological effects.

| Derivative Class / Compound | Biological Activity / Target | Reference |

| Various Derivatives | Agonists of metabotropic glutamate receptors | biosynth.com |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole | Antibacterial and Antifungal activity | researchgate.net |

Precursor in Drug Discovery Efforts[1],

Synthesis of Specialty Organic Materials

Beyond its applications in medicine, this compound is a precursor for specialty organic materials. It is noted for its potential use in the synthesis of organic dyes. The chromophoric properties of the nitroaniline core can be tuned through chemical modification to create a range of colorants.

Moreover, closely related compounds have found applications in advanced materials. For instance, 5-chloro-2-nitroaniline is a known intermediate for preparing high refractive index polyaryl thioether sulfone films used in new image sensor technologies. google.com Similarly, other chloro-iodo-nitro-aromatics are being investigated for the development of novel materials with specific electronic properties. smolecule.com The ability to use this compound to construct fully arylated aromatic systems also opens the door to creating precursors for complex materials like hexabenzocoronenes, which are important in materials science. rsc.org

Chromophores and Dyes for Advanced Applications

This compound serves as a key intermediate in the synthesis of organic dyes. The specific combination of chloro, iodo, and nitro groups on the aniline ring provides a versatile platform for creating a range of chromophores. The general structure of disperse dyes, which are used for hydrophobic fibers, often consists of small, planar, non-ionic molecules with polar groups like the nitro (NO2) group. orientjchem.org These functional groups are critical as they influence the photophysical properties, such as water solubility and the final color of the dye. orientjchem.orgnih.gov

Research on related nitroaniline compounds demonstrates their utility in creating disperse dyes. For instance, various iodo-substituted nitroanilines are prepared and subsequently undergo diazotization. The resulting diazonium salts are then coupled with other aromatic compounds to produce a spectrum of red to blue disperse dyes. The synthesis of disazo disperse dyes from 2-methoxy-5-nitroaniline has been shown to yield dyes with absorption maxima ranging from 416 to 767 nm in DMF. orientjchem.org This highlights the principle that the specific substituents on the aniline precursor are instrumental in determining the final color and properties of the dye.

| Precursor Type | Role in Dye Synthesis | Resulting Dye Characteristics | Key References |

|---|---|---|---|

| Nitroaniline Derivatives | Starting material for diazo components in coupling reactions. | The electron-withdrawing nitro group is a key part of the chromophoric system. | orientjchem.org |

| Iodo-Substituted Nitroanilines | Serve as versatile intermediates for a range of disperse dyes. | Allows for the synthesis of dyes with varied colors, including reds and blues. | google.com |

| Halogenated/Substituted Anilines | The substituents directly influence the electronic properties and final color of the dye. | Leads to bathochromic (color deepening) or hypsochromic (color lightening) shifts. | orientjchem.orgnih.gov |

Precursors for Polymeric and Supramolecular Architectures

The unique substitution pattern of this compound makes it a compelling building block, or "tecton," for the construction of larger, ordered molecular assemblies known as supramolecular architectures. The formation of these structures is governed by specific, non-covalent interactions between molecules, a field known as crystal engineering. acs.org

In the solid state, related iodo-nitroaniline compounds demonstrate a tendency to form extended networks through a combination of intermolecular forces. Key among these are iodo–nitro interactions, where the electrophilic region of the iodine atom on one molecule interacts with the nucleophilic oxygen of the nitro group on a neighboring molecule. doi.orgamanote.com These interactions, along with classical hydrogen bonds involving the amino group and π-π stacking interactions between aromatic rings, guide the self-assembly of molecules into well-defined patterns like chains, ribbons, and sheets. doi.orgamanote.com For example, studies on 2-Iodo-6-Methoxy-4-Nitroaniline revealed the formation of tripartite ribbons built from N—H...O hydrogen bonds and iodo–nitro interactions, which are then stacked into sheets. amanote.com This predictable self-assembly based on non-covalent interactions is fundamental to designing complex supramolecular structures. acs.orgcardiff.ac.uk

| Interaction Type | Description | Resulting Architecture | Key References |

|---|---|---|---|

| Iodo–Nitro Interaction | An attractive force between an iodine atom and a nitro group of adjacent molecules. | Links molecules into chains and sheets. | doi.orgamanote.com |

| Hydrogen Bonding | Typically involves the amino group (donor) and the nitro group oxygen (acceptor). | Creates characteristic chain and ribbon structures. | amanote.com |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Links molecular sheets or chains into three-dimensional frameworks. | doi.org |

Chemical Biology and Biological Probe Development

The reactivity and structural features of this compound and its derivatives make them suitable for applications in chemical biology, particularly in the development of probes to investigate biological processes at the molecular level.

Investigations into Molecular Targets and Cellular Mechanisms

This compound has been identified as a compound that interacts with specific biological targets. biosynth.com Research has shown that it binds to metabotropic glutamate receptors, which are crucial ion channels that regulate neuronal excitability. biosynth.com The compound acts as an agonist for these receptors and has been observed to potentiate excitatory postsynaptic potentials at low nanomolar concentrations. biosynth.com Specifically, it shows an affinity for receptors located in the dentate gyrus region of the hippocampus. biosynth.com

Furthermore, the broader class of nitroaniline derivatives has been explored for use as biological probes. google.comrsc.org For instance, certain nitroaniline compounds are designed as photo-activated nitric oxide (NO) releasing moieties (photoNORMs). rsc.org These molecules are stable in the dark but release NO when irradiated with light of a specific wavelength, allowing for precise spatial and temporal control over NO delivery in a biological system. google.comrsc.org This enables researchers to study the specific effects of NO on cellular pathways and mechanisms. The use of fluorescent probes like 4,5-diaminofluorescein (DAF-2) can then detect the released NO in real-time. rsc.org

| Compound/Derivative | Molecular Target | Observed Biological Effect/Application | Key References |

|---|---|---|---|

| This compound | Metabotropic glutamate receptors | Acts as an agonist, potentiating excitatory postsynaptic potentials. | biosynth.com |

| Nitroaniline Derivatives (general) | Cellular environment | Used as photo-releasable nitric oxide (NO) donors for controlled biological studies. | google.comrsc.org |

| Related Nitroaromatics | Various biological systems | Used to understand how these compounds interact with biological systems. |

Insights into Enzyme-Substrate Interactions

Nitroaniline-containing compounds are widely utilized as tools for studying enzyme-substrate interactions. scbt.com Specifically, derivatives like L-Glutamic acid γ-(4-nitroanilide) serve as chromogenic substrates for proteolytic enzymes. scbt.com In such assays, the enzymatic cleavage of the amide bond releases the colored compound p-nitroaniline. The rate of color change is directly proportional to the enzyme's activity, allowing for precise measurements of reaction kinetics and providing insights into how the enzyme recognizes and processes its substrate. scbt.com

While specific kinetic studies employing this compound as a direct enzyme substrate are not detailed in the provided literature, its structural class is central to the design of such biochemical tools. The electronic properties conferred by the nitro group are key to the function of these chromogenic substrates. scbt.com The general approach involves characterizing substrate specificity and the thermodynamic properties of enzyme-substrate complexes through methods like isothermal titration calorimetry and fluorescence spectroscopy. nih.gov The use of such compounds as probes is valuable for investigating enzyme kinetics and understanding metabolic pathways involving nitroanilines.

| Probe Type | Principle of Action | Information Gained | Key References |

|---|---|---|---|

| Chromogenic Nitroanilide Substrates | Enzymatic cleavage releases a colored product (e.g., p-nitroaniline). | Enzyme activity, reaction kinetics, substrate specificity, and inhibition mechanisms. | scbt.com |

| Fluorescent Substrates | Enzymatic reaction leads to a change in fluorescence. | Real-time monitoring of enzymatic activity and detailed kinetic studies. | scbt.com |

| Iodo-nitroaniline Derivatives | Can be used as probes to study interactions with enzymes and other proteins. | Insights into enzyme inhibition and the mechanisms of biological effects. |

Q & A

Q. What are the recommended methods for synthesizing 5-Chloro-4-iodo-2-nitroaniline in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Nitration : Introduce the nitro group at the 2-position of 4-chloroaniline using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

Iodination : Electrophilic iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 50–80°C .

Key considerations: Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water) to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for nitro and iodo groups). For example, nitro groups deshield adjacent protons (~δ 8.0–8.5 ppm) .

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and N-H stretches (~3350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ≈ 299.9 for C₆H₄ClIN₂O₂⁺) .

- Elemental Analysis : Validate %C, %H, %N, and halogens within ±0.3% of theoretical values .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store in amber glass vials at –20°C under inert atmosphere (argon) to prevent photodegradation and moisture absorption .

- Handling : Use PPE (gloves, goggles) in a fume hood. Nitroanilines may release toxic fumes upon decomposition; avoid contact with reducing agents .

Advanced Questions

Q. What mechanistic insights exist for the iodination step in the synthesis of this compound?

- Methodological Answer : Iodination proceeds via electrophilic aromatic substitution (EAS). The electron-withdrawing nitro group directs iodination to the para position relative to the amine. Computational studies (DFT) suggest that the iodine electrophile (I⁺) forms a Wheland intermediate, stabilized by resonance with the nitro group . Experimental optimization: Use Lewis acids (e.g., FeCl₃) to enhance electrophilicity of iodine sources. Kinetic studies (HPLC monitoring) can determine rate constants .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura couplings. The iodo group is a better leaving group than chloro, favoring cross-coupling at the 4-position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states in Pd-catalyzed reactions .

Validation: Compare computed activation energies with experimental yields .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated nitroanilines?

- Methodological Answer :

- Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguities in NOE effects or coupling constants .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded aromatic regions .

- Literature Meta-Analysis : Cross-reference databases (NIST, PubChem) to identify outliers. For example, discrepancies in ¹³C shifts for iodo-nitroanilines may arise from solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.